2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone
Vue d'ensemble
Description
2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone, also known as JNJ-7706621, is a small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2004. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone is a selective inhibitor of CDK1. It binds to the ATP-binding site of CDK1 and prevents its activity. CDK1 is a key regulator of the cell cycle, and its inhibition can induce cell cycle arrest and apoptosis in cancer cells. 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone has also been shown to inhibit the activity of other CDKs, such as CDK2 and CDK4.
Biochemical and Physiological Effects:
2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone is its selectivity for CDK1. This allows for more targeted inhibition of the cell cycle in cancer cells. However, one limitation of 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone. One area of interest is the development of more potent and selective CDK inhibitors. Another area of interest is the use of 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone has potential applications in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Further research is needed to fully understand the potential of 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone in these areas.
Applications De Recherche Scientifique
2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in cancer treatment. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinase 1 (CDK1), which is a key regulator of the cell cycle. Inhibition of CDK1 activity has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-anilino-4-(2-methylphenyl)-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)15-11-16(21)20-17(19-15)18-13-8-3-2-4-9-13/h2-11H,1H3,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCNAVMRWTEKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)NC(=N2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methylphenyl)-2-(phenylamino)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.